10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17654868
InChI: InChI=1S/C12H20N2O/c15-12-6-10-2-1-3-11(7-13-12)14(10)8-9-4-5-9/h9-11H,1-8H2,(H,13,15)
SMILES:
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one

CAS No.:

Cat. No.: VC17654868

Molecular Formula: C12H20N2O

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one -

Specification

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
IUPAC Name 10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one
Standard InChI InChI=1S/C12H20N2O/c15-12-6-10-2-1-3-11(7-13-12)14(10)8-9-4-5-9/h9-11H,1-8H2,(H,13,15)
Standard InChI Key UTQOWWMBSNDSOX-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(=O)NCC(C1)N2CC3CC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one is defined by the molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.30 g/mol . The compound’s bicyclic system integrates two nitrogen atoms within a seven-membered ring structure, with a ketone group at the fourth position and a cyclopropylmethyl moiety attached to the nitrogen at the tenth position. This configuration introduces steric and electronic effects that influence its reactivity and interaction profiles.

Structural Analysis

The bicyclo[4.3.1]decane framework consists of a fused six- and five-membered ring system. The ketone group at position 4 introduces polarity, while the cyclopropylmethyl substituent adds rigidity due to the strained cyclopropane ring. Computational modeling suggests that this rigidity may enhance binding specificity to biological targets by reducing conformational flexibility .

PropertyValue
CAS Number1211342-12-9
Molecular FormulaC₁₂H₂₀N₂O
Molecular Weight (g/mol)208.30
DensityNot Available
Boiling PointNot Available

Synthesis and Reactivity

Synthetic Pathways

While detailed synthetic protocols for 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one remain unspecified in accessible literature, analogous diazabicyclo compounds are typically synthesized through multi-step sequences involving:

  • Ring-Closing Metathesis: To form the bicyclic skeleton.

  • N-Alkylation: Introduction of the cyclopropylmethyl group via alkylation reactions.

  • Oxidation: Installation of the ketone functionality at position 4 .

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

  • Ketone Group: Susceptible to nucleophilic addition and reduction reactions.

  • Tertiary Amines: Participate in acid-base interactions and hydrogen bonding.

  • Cyclopropane Ring: May undergo ring-opening reactions under acidic or radical conditions .

Challenges and Future Directions

Solubility and Bioavailability

The compound’s lipophilic nature (predicted LogP ≈ 1.5) may limit aqueous solubility, necessitating formulation strategies such as prodrug derivatization or nanoparticle encapsulation .

Toxicity Profiling

Preclinical studies must assess potential off-target effects, including interactions with cardiac ion channels or cytochrome P450 enzymes, to ensure therapeutic safety .

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